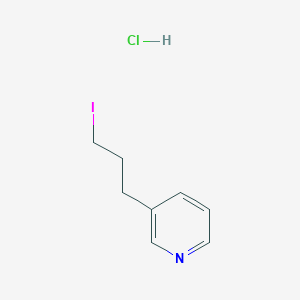

3-(3-Iodopropyl)pyridine Hydrochloride

Description

Contextualizing the Pyridine (B92270) and Iodopropyl Moieties in Organic Synthesis

The functional characteristics of 3-(3-Iodopropyl)pyridine (B13327968) Hydrochloride are best understood by examining its two key structural components: the pyridine moiety and the iodopropyl moiety.

The pyridine moiety is a six-membered heteroaromatic ring containing one nitrogen atom, structurally analogous to benzene. nih.govwikipedia.org First isolated from bone oil and coal tar by Anderson in 1846, its cyclic structure was later identified in 1869. ijpsonline.com Pyridine is a basic, water-miscible liquid. wikipedia.org The nitrogen atom in the ring imparts a dipole moment and makes the ring electron-deficient. wikipedia.org This electronic characteristic governs its reactivity; it is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, than electrophilic substitution, which occurs with more difficulty at the C-3 position. nih.gov The basicity of the nitrogen atom allows for the formation of stable salts with acids, such as the hydrochloride salt in the title compound. nih.gov The pyridine scaffold is a cornerstone in drug design and synthesis, largely due to its ability to form hydrogen bonds, its stability, and its capacity to improve the water solubility of pharmaceutical molecules. nih.gov

The iodopropyl moiety is a three-carbon alkyl chain with a terminal iodine atom. The significance of this group in organic synthesis lies in the nature of the carbon-iodine (C-I) bond. Iodine is a large and highly polarizable atom, and the C-I bond is the weakest among the carbon-halogen bonds. This weakness makes the iodide ion an excellent leaving group in nucleophilic substitution reactions. Consequently, the iodopropyl group functions as a reactive handle, allowing for the facile attachment of the pyridine core to other molecules through the displacement of the iodine atom by a variety of nucleophiles. The use of molecular iodine as a reagent is common in organic synthesis for various transformations, highlighting its utility in creating reactive intermediates. researchgate.netrsc.org Alkyl iodides are often synthesized by the iodination of alcohols or through substitution reactions like the Finkelstein reaction. organic-chemistry.org

Evolution of Pyridine-Based Chemical Intermediates in Scholarly Literature

The journey of pyridine and its derivatives from discovery to widespread synthetic use reflects the broader evolution of organic chemistry. Historically, pyridine was obtained from coal tar. wikipedia.org The first reported synthesis of pyridine was accomplished in 1876 by William Ramsay, who reacted acetylene (B1199291) with hydrogen cyanide. rsc.orgmdma.ch

A pivotal moment in the history of pyridine synthesis was the work of Aleksei Chichibabin, who in 1924 reported a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgmdma.ch This method, known as the Chichibabin pyridine synthesis, became the foundation for many commercial production routes, despite often suffering from low yields. wikipedia.org The industrial-scale synthesis of pyridine derivatives was significantly motivated by the demand for specific compounds, such as α-picoline, in the 1940s, which pushed for the development of synthetic methods over isolation from coal tar. mdma.ch

Another classical and versatile method is the Hantzsch pyridine synthesis (or Hantzsch dihydropyridine (B1217469) synthesis), which involves a multi-component reaction to form a dihydropyridine ring that can then be oxidized to the corresponding pyridine. rsc.org Over the decades, numerous other synthetic strategies have been developed to create functionalized pyridines. These include various condensation and cycloaddition reactions, such as the Bohlmann-Rahtz pyridine synthesis and cobalt-mediated [2+2+2] cycloadditions. rsc.orgorganic-chemistry.org Modern methods focus on efficiency and the ability to introduce a wide range of substituents with high control over the final structure, often employing metal catalysis or novel activating agents to achieve single-step transformations under mild conditions. organic-chemistry.orgorganic-chemistry.org This evolution has transformed pyridine derivatives from simple solvents or bases into highly valuable and precisely engineered chemical intermediates. nih.govmdma.ch

Contemporary Significance of Halogenated Pyridine Derivatives in Chemical Research

Halogenated pyridine derivatives are a class of chemical intermediates that hold considerable importance in contemporary chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals. rsc.orgacs.org The halogen atom, whether it be fluorine, chlorine, bromine, or iodine, serves as a versatile functional group that can be manipulated in various ways.

A primary role of the halogen on a pyridine ring is to act as a leaving group in nucleophilic aromatic substitution reactions. wikipedia.orgacs.org This allows for the introduction of a wide array of other functional groups, such as amino, alkoxy, and cyano groups, onto the pyridine scaffold. The reactivity of the halogenated pyridine depends on both the nature of the halogen (with iodine generally being the most reactive) and its position on the ring. wikipedia.org This strategic placement of halogens enables chemists to build complex molecular architectures. For instance, processes have been developed for the selective chlorination and subsequent fluorination of pyridine derivatives to produce specific target compounds. google.com

Furthermore, halogenated pyridines are precursors in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The ability to use these derivatives in such reactions has vastly expanded the chemical space accessible to researchers.

More recently, the ability of halogen atoms to participate in non-covalent interactions, specifically halogen bonding, has been recognized as a significant factor in supramolecular chemistry and crystal engineering. rsc.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the oxygen on a pyridine N-oxide. rsc.org This interaction is being increasingly exploited in the design of new materials and in understanding molecular recognition processes in biological systems. The continued development of new methods for the synthesis and functionalization of halogenated pyridines ensures their enduring role as crucial building blocks in modern chemistry. google.comcapes.gov.br

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-iodopropyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZBQOLOVAAFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCI.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 3-(3-Iodopropyl)pyridine (B13327968) Hydrochloride. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

For 3-(3-Iodopropyl)pyridine Hydrochloride, the protonation of the pyridine (B92270) nitrogen by HCl causes a significant downfield shift for the protons on the aromatic ring compared to the neutral pyridine base, due to the increased electron-withdrawing effect of the positively charged nitrogen. The protons on the propyl chain also exhibit characteristic chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.6 | Singlet (or narrow doublet) | - |

| H-6 (Pyridine) | ~8.5 | Doublet | ~5 |

| H-4 (Pyridine) | ~7.9 | Doublet of triplets | ~8, 2 |

| H-5 (Pyridine) | ~7.4 | Doublet of doublets | ~8, 5 |

| H-γ (-CH₂-I) | ~3.3 | Triplet | ~7 |

| H-α (-CH₂-Py) | ~2.8 | Triplet | ~7 |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~150 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~141 |

| C-3 (Pyridine) | ~138 |

| C-5 (Pyridine) | ~124 |

| C-α (-CH₂-Py) | ~34 |

| C-β (-CH₂-) | ~32 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.comsdsu.edu For this compound, a COSY spectrum would show correlations between H-4 and H-5, and H-5 and H-6 on the pyridine ring. Crucially, it would also display a clear correlation pathway along the propyl chain: H-α coupling to H-β, and H-β coupling to H-γ, confirming the propyl fragment's structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.comyoutube.com An HSQC spectrum would show a cross-peak connecting the ¹H signal for H-α to the ¹³C signal for C-α, H-β to C-β, and so on for all protonated carbons, allowing for definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds). youtube.comyoutube.com HMBC is particularly powerful for connecting different parts of a molecule. For this compound, it would show a correlation from the H-α protons of the propyl chain to the C-3 and C-4 carbons of the pyridine ring, unequivocally establishing the attachment point of the side chain to the ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique, which would likely show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the cationic form of the molecule (the 3-(3-Iodopropyl)pyridinium ion).

The exact mass of this ion can be used to confirm the elemental composition. The predicted monoisotopic mass for the cation C₈H₁₁IN⁺ is 247.9936 u.

Under fragmentation conditions (MS/MS), characteristic losses would be expected:

Loss of an iodine radical (•I): This would lead to a fragment ion corresponding to the propylpyridinium carbocation.

Loss of HI: A common fragmentation pathway for alkyl iodides.

Cleavage of the propyl chain: Fragmentation at the C-α/C-β or C-β/C-γ bonds would produce ions characteristic of the pyridine-containing fragment or the iodopropyl fragment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, the key expected vibrational modes are:

N-H Stretch: A broad absorption in the IR spectrum, typically in the 2500-3000 cm⁻¹ region, characteristic of the pyridinium (B92312) hydrochloride salt.

Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ for the propyl chain.

Pyridine Ring Vibrations (C=C and C=N stretching): A series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H Bending: Vibrations for both aromatic and aliphatic C-H bonds in the 600-1400 cm⁻¹ region.

C-I Stretch: A characteristic absorption in the far-infrared region, typically found between 500 and 600 cm⁻¹. This peak is a key indicator of the iodo-substituent.

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. nih.gov The resulting diffraction pattern allows for the calculation of an electron density map, from which the positions of all atoms (except hydrogen, usually) can be determined with high precision.

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, a crystallographic analysis would provide invaluable information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and angles for all atoms in the molecule.

Conformation of the propyl side chain in the solid state.

Details of the crystal packing, including intermolecular interactions. A key interaction would be the hydrogen bond between the positively charged pyridinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). Other potential non-covalent interactions, such as halogen bonding involving the iodine atom, could also be identified. manchester.ac.uk

Specialized Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) for radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as radicals. nih.gov While this compound is a diamagnetic species with no unpaired electrons, EPR would be the essential tool for detecting and characterizing any radical intermediates that could be formed during chemical reactions.

For instance, if the compound were to undergo a single-electron transfer (SET) reduction, it could form a pyridinyl radical. acs.org EPR spectroscopy could detect this transient species. The resulting spectrum would be characterized by its g-value and its hyperfine structure. The hyperfine coupling constants would provide information about the distribution of the unpaired electron's spin density across the molecule, revealing which nuclei (specifically ¹H and ¹⁴N) the electron is interacting with. Studies on radicals formed from pyridine have shown that EPR is highly effective in characterizing their electronic structure. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 3 3 Iodopropyl Pyridine Hydrochloride

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For 3-(3-Iodopropyl)pyridine (B13327968) Hydrochloride, the key features are the aromatic pyridine (B92270) ring, protonated to form a pyridinium (B92312) cation, the flexible iodopropyl side chain, and the chloride counter-ion.

Molecular Orbital (MO) Theory describes the distribution of electrons within the molecule in terms of specific energy levels. libretexts.orgbrainly.in In the pyridinium cation, the nitrogen atom is sp² hybridized, with its lone pair participating in the sigma bond with the acidic proton, not the aromatic π-system. brainly.inyoutube.com The π-system, formed by the overlapping p-orbitals of the ring atoms, contains six electrons, conferring aromatic stability. libretexts.orgyoutube.com

DFT calculations on analogous pyridinium salts help in quantifying the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comtandfonline.com

HOMO: For the pyridinium cation, the HOMO is typically associated with the π-system of the aromatic ring. Its energy is a measure of the molecule's ability to donate electrons.

LUMO: The LUMO is also generally a π* anti-bonding orbital of the pyridine ring. researchgate.net Its energy relates to the molecule's ability to accept electrons. The presence of the electron-withdrawing iodopropyl group and the positive charge on the ring lowers the energy of the LUMO, making the ring more susceptible to nucleophilic attack compared to neutral pyridine.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. tandfonline.com DFT studies on various pyridinium halides have calculated these gaps to understand their relative stabilities and reactivity. tandfonline.comtandfonline.com Electrostatic potential maps, another output of electronic structure calculations, can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. tandfonline.com For 3-(3-Iodopropyl)pyridinium, the most positive potential would be centered on the acidic proton on the nitrogen and the carbons of the ring, while the iodine atom and the chloride ion would be regions of negative potential.

Table 1: Representative Quantum Chemical Parameters Calculated for Analogous Pyridinium Salts Note: This table presents typical data from DFT calculations on similar pyridinium compounds to illustrate the concepts, not specific values for 3-(3-Iodopropyl)pyridine Hydrochloride.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Electron-donating ability |

| LUMO Energy | -2.5 to -4.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity, stability |

| Dipole Moment (μ) | 10 to 15 Debye | Polarity, intermolecular interactions |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms, mapping out the potential energy surface (PES) that connects reactants to products via transition states. wikipedia.orgrsc.org For this compound, a key reaction is the nucleophilic substitution at the propyl chain, where the iodine atom acts as a leaving group.

The formation of the compound itself involves the alkylation of 3-propylpyridine (B1594628) with a diiodopropane precursor, or a similar process. The reaction involves the nucleophilic attack of the pyridine nitrogen's lone pair on the electrophilic carbon of the alkyl halide. quimicaorganica.org

A more computationally studied reaction is the subsequent nucleophilic substitution on the iodopropyl chain. A classic example is the SN2 reaction. libretexts.orgchemguide.co.uk

SN2 Reaction Pathway: Nu⁻ + Py⁺-CH₂CH₂CH₂-I → [Nu···CH₂(CH₂)₂-Py⁺···I]⁻‡ → Nu-CH₂CH₂CH₂-Py⁺ + I⁻

Reactants: The pyridinium cation and a nucleophile (Nu⁻).

Transition State (TS): A high-energy, transient species where the nucleophile is partially bonded to the carbon, and the carbon-iodine bond is partially broken. libretexts.orgbyjus.com Computational chemistry can calculate the geometry and energy of this transition state. The TS for an SN2 reaction typically features a pentacoordinate carbon atom with the incoming nucleophile and the leaving group in apical positions, leading to an inversion of configuration at the carbon center. libretexts.orgbyjus.com

Products: The substituted product and the iodide leaving group.

The activation energy (Ea) for the reaction, which determines the reaction rate, is the energy difference between the reactants and the transition state. nih.gov Theoretical calculations can model this barrier. The strength of the C-I bond, which is weaker than C-Br or C-Cl bonds, suggests that iodide is a good leaving group, favoring a lower activation energy for substitution reactions. chemguide.co.uk

Conformational Analysis and Energetic Profiles

The flexible 3-iodopropyl side chain allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima on the potential energy surface) and the energy barriers for converting between them.

The key degrees of freedom are the rotations around the C-C single bonds of the propyl chain and the C-C bond connecting the chain to the pyridine ring. The potential energy surface can be scanned by systematically changing these dihedral angles and calculating the energy at each point.

Key Conformations:

Anti (trans) conformation: The carbon backbone of the propyl chain is in a staggered, zig-zag arrangement. This is often the lowest energy conformation as it minimizes steric hindrance.

Gauche conformation: Rotation around a C-C bond by approximately 60° from the anti-conformation. This conformation is typically slightly higher in energy due to steric interactions between adjacent groups.

The interaction between the iodine atom and the pyridinium ring can also influence conformational preference through non-covalent interactions. The relative energies of these conformers determine their population at a given temperature. Energetic profiles, plotting energy versus a specific dihedral angle, reveal the energy barriers to rotation. For a simple alkyl chain, these barriers are typically low, allowing for rapid interconversion between conformers at room temperature.

Table 2: Hypothetical Relative Energies of 3-(3-Iodopropyl)pyridinium Conformers Note: This is an illustrative table based on general principles of conformational analysis. Specific values require dedicated calculations.

| Conformer | Dihedral Angle (N-C-C-C) | Dihedral Angle (C-C-C-I) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-Anti | ~180° | ~180° | 0.0 (Reference) |

| Anti-Gauche | ~180° | ~60° | ~0.8 |

| Gauche-Anti | ~60° | ~180° | ~1.0 |

| Gauche-Gauche | ~60° | ~60° | ~2.5 |

Prediction of Spectroscopic Parameters for Validation

Computational chemistry can predict various spectroscopic properties, which is invaluable for validating experimental results and assigning spectral features. DFT methods are widely used for predicting NMR, IR, and Raman spectra. nih.govacs.orgacs.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei by calculating the nuclear shielding tensors. d-nb.infonih.gov The predicted shifts for the protons and carbons on the pyridinium ring would be higher (downfield) compared to neutral pyridine due to the deshielding effect of the positive charge. The shifts for the propyl chain carbons and protons can also be calculated, helping to confirm structural assignments.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. nih.govarxiv.orgnih.gov These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). For this compound, key predicted peaks would include the C-H stretching of the aromatic ring and the alkyl chain, the C=C and C=N ring stretching modes characteristic of the pyridinium cation, and the C-I stretching vibration, which would appear at a low frequency. researchgate.net Comparing the computed spectrum with the experimental one can confirm the molecular structure and identify specific functional groups.

Table 3: Predicted Vibrational Frequencies for a Model 3-Alkylpyridinium Cation Note: These are representative frequency ranges. Actual values for this compound would require specific calculations.

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkyl C-H Stretch | 3000 - 2850 |

| Pyridinium Ring Stretch (C=C, C=N) | 1640 - 1480 |

| CH₂ Scissoring/Bending | 1470 - 1430 |

| C-I Stretch | 600 - 500 |

Solvent Effects and Intermolecular Interactions through Theoretical Models

The properties and behavior of this compound, an ionic salt, are highly dependent on its environment, particularly the solvent. Theoretical models can simulate these effects.

Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netscribd.com These models are efficient for calculating how the polarity of the solvent stabilizes the charged pyridinium and chloride ions, affecting conformational energies and reaction barriers. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding. jlu.edu.cnnih.gov For this compound in a protic solvent like water or ethanol, strong hydrogen bonds would form between the solvent molecules and the acidic N-H proton of the pyridinium cation, as well as with the chloride anion. researchgate.netacs.org

These models can predict how solvation influences the electronic structure, the relative stability of different conformers, and the energy profile of chemical reactions. For instance, polar solvents are known to stabilize the charged transition state of SN2 reactions more than the reactants, potentially altering the reaction rate. nih.gov

Applications of 3 3 Iodopropyl Pyridine Hydrochloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov 3-(3-Iodopropyl)pyridine (B13327968) hydrochloride serves as a valuable precursor for the synthesis of intricate molecular architectures containing the pyridine (B92270) ring. The high reactivity of the carbon-iodine bond allows for facile nucleophilic substitution, enabling the connection of the pyridine core to other cyclic and acyclic fragments.

Precursor in Amino Acid Synthesis (e.g., with pyrimidines and purines)

Purine and pyrimidine bases are the fundamental building blocks of nucleic acids and play central roles in numerous biochemical processes. The alkylation of these heterocycles is a key strategy for creating modified nucleobases and potential therapeutic agents. Alkyl halides are known to react efficiently with purines and pyrimidines to form N-alkylated derivatives. nih.govnih.govoup.com

3-(3-Iodopropyl)pyridine hydrochloride is an excellent alkylating agent for this purpose. In the presence of a suitable base to neutralize the hydrochloride and deprotonate the target heterocycle, the iodopropyl chain readily reacts with the nitrogen atoms of purine and pyrimidine rings. Direct alkylation of purines with alkyl halides can often result in a mixture of N7 and N9 regioisomers, both of which can be valuable for developing compound libraries. acs.org This reaction provides a direct route to novel pyridine-nucleobase conjugates. These conjugates can be further elaborated or attached to amino acid backbones, creating unique structures that mimic peptide nucleic acids (PNAs) or function as probes for biological systems.

Table 1: Potential Products from Alkylation of Nucleobases with 3-(3-Iodopropyl)pyridine This table is interactive. Users can sort by column.

| Nucleobase | Potential Alkylation Site(s) | Resulting Conjugate Structure |

|---|---|---|

| Adenine | N7, N9 | 7- or 9-(3-(Pyridin-3-yl)propyl)adenine |

| Guanine | N7, N9 | 7- or 9-(3-(Pyridin-3-yl)propyl)guanine |

| Uracil | N1, N3 | 1- or 3-(3-(Pyridin-3-yl)propyl)uracil |

| Thymine | N1, N3 | 1- or 3-(3-(Pyridin-3-yl)propyl)thymine |

Construction of Substituted Pyridine Derivatives

While the title compound is itself a substituted pyridine, its primary utility lies in using the reactive iodopropyl chain to construct a wide variety of new pyridine derivatives. The iodide ion is an excellent leaving group, making the terminal carbon of the propyl chain highly susceptible to attack by a broad range of nucleophiles. This allows for the straightforward synthesis of a diverse library of 3-substituted pyridine compounds where the functionalization occurs at the terminus of the propyl side chain.

This synthetic strategy is highly modular, enabling the introduction of various functional groups that can alter the molecule's physical, chemical, and biological properties. For example, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with amines, thiols, or alkoxides yields the corresponding amino, thioether, or ether derivatives, respectively.

Table 2: Synthesis of Novel Pyridine Derivatives via Nucleophilic Substitution This table is interactive. Users can sort by column.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| Cyanide | NaCN | -CN | 4-(Pyridin-3-yl)butanenitrile |

| Azide | NaN₃ | -N₃ | 3-(3-Azidopropyl)pyridine |

| Amine | R₂NH | -NR₂ | N,N-Dialkyl-3-(pyridin-3-yl)propan-1-amine |

| Thiolate | RSNa | -SR | 3-(3-(Alkylthio)propyl)pyridine |

| Alkoxide | RONa | -OR | 3-(3-Alkoxypropyl)pyridine |

Integration into Polycyclic Systems

Polycyclic compounds, which contain multiple ring structures, are prevalent in natural products and complex pharmaceuticals. This compound provides a convenient tether for linking a pyridine ring to other pre-existing cyclic systems. Through nucleophilic substitution, the iodopropyl group can be used to alkylate a nucleophilic position on another carbocyclic or heterocyclic ring.

For instance, the compound can be reacted with a deprotonated indole, a phenol, or a cyclic amine. This reaction forges a new carbon-nitrogen or carbon-oxygen bond, covalently linking the two ring systems via the flexible propyl chain. The resulting molecules are complex, non-fused polycyclic systems whose properties can be tuned by the nature of the second ring system. This strategy is valuable in fragment-based drug discovery, where combining known pharmacophores can lead to novel bioactive compounds.

Synthesis of Pyridine-Fused Systems

Pyridine-fused heterocycles represent a large class of compounds with important applications in medicine and materials science. ias.ac.inbohrium.com While this compound cannot directly participate in a fusion reaction, it is a valuable starting material for a multi-step synthesis of such systems. A common strategy involves first modifying the side chain and then inducing an intramolecular cyclization.

A plausible synthetic route would begin with the conversion of the terminal iodide to a different functional group, such as an amine. This can be achieved by reacting 3-(3-iodopropyl)pyridine with sodium azide, followed by reduction of the resulting azide to a primary amine (e.g., 3-(3-aminopropyl)pyridine). If a suitable functional group is present at the C-2 or C-4 position of the pyridine ring, this terminal amine can then act as a nucleophile in an intramolecular cyclization reaction, forging a new bond to the pyridine ring and creating a new, fused heterocyclic ring. This approach allows for the construction of saturated or partially saturated rings fused to the pyridine core, leading to complex tricyclic scaffolds.

Role in Macromolecular and Polymer Chemistry

The incorporation of pyridine moieties into polymers can impart unique properties, such as altered solubility, metal-ion coordination capabilities, catalytic activity, and pH-responsiveness. This compound is an effective reagent for the chemical modification of existing polymers, a process known as post-polymerization modification or polymer functionalization.

Many natural and synthetic polymers possess nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups) along their backbones. Examples include cellulose, chitosan, polyvinyl alcohol (PVA), and poly(ethylene imine) (PEI). The electrophilic iodopropyl chain of 3-(3-iodopropyl)pyridine can react with these nucleophilic sites to covalently graft pyridin-3-ylpropyl side chains onto the polymer backbone. This method has been used to create materials like chitosan pyridine-thiosemicarbazones. nih.gov The resulting functionalized polymers can have applications in areas such as water purification (as flocculants or heavy metal chelators), drug delivery systems, or as supports for catalysts. The pyridine nitrogen can also be quaternized to create cationic polymers (polyelectrolytes) with enhanced water solubility and antimicrobial properties.

Synthetic Routes to Bioactive Molecules and Pharmaceutical Intermediates

The pyridine ring is one of the most common heterocyclic motifs found in FDA-approved drugs, appearing in medications for a wide range of conditions. nih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties make it a privileged structure in medicinal chemistry. Consequently, building blocks like this compound are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). aurorium.comchempoint.com

The 3-(pyridin-3-yl)propyl fragment can be found in or is structurally analogous to components of various bioactive molecules. For example, research has been conducted on 3-(pyridine-3-yl)-2-oxazolidinone derivatives as potent antibacterial agents. nih.gov this compound could serve as a key starting material for synthesizing such compounds by reacting it with a suitable nucleophile to form the core of the target molecule. The compound is a direct precursor for introducing the 3-(pyridin-3-yl)propyl group, which may be crucial for binding to a specific biological target or for optimizing the pharmacokinetic profile of a drug candidate.

Table 3: Examples of Drug Classes and Bioactive Scaffolds Featuring the Pyridine Moiety This table is interactive. Users can sort by column.

| Drug/Scaffold Class | Therapeutic Area | Relevance of Pyridine Moiety | Potential Use of the Building Block |

|---|---|---|---|

| Proton Pump Inhibitors (e.g., Omeprazole) google.com | Gastroenterology | Core component of the benzimidazole-pyridine structure | Synthesis of structural analogs. |

| Oxazolidinone Antibacterials nih.gov | Infectious Disease | The pyridine ring can enhance antibacterial activity and properties. | Key intermediate for 3-(pyridin-3-yl) derivatives. |

| DPP-4 Inhibitors (e.g., Linagliptin) aurorium.com | Diabetes | Part of the xanthine-based heterocyclic core. | Synthesis of bioisosteric replacements or new scaffolds. |

| Cholinergic Agents (e.g., Pyridostigmine) chempoint.com | Neurology | The pyridinium (B92312) cation is essential for activity. | Precursor for N-alkylated pyridinium compounds. |

Development of Responsive Chemical Probes and Functional Tags

While direct and extensive research on the specific applications of this compound in the development of responsive chemical probes and functional tags is not widely documented, the inherent chemical functionalities of the molecule suggest its potential as a valuable building block in this field. The presence of a reactive iodopropyl group and a pyridine ring allows for its theoretical application in creating sophisticated tools for advanced organic synthesis and chemical biology.

The primary utility of this compound in this context would stem from its ability to act as a versatile linker. The iodopropyl group serves as a reactive handle for conjugation to various molecules of interest, including fluorophores, affinity labels, or biomolecules. The pyridine moiety, in turn, can be chemically modified to impart specific functionalities, such as altering solubility, providing a site for quaternization to introduce a positive charge, or participating in a responsive sensor system.

Hypothetical Applications in Probe and Tag Synthesis

The development of novel chemical probes and functional tags is crucial for understanding complex biological processes and for the efficient synthesis and analysis of organic molecules. Based on the chemical properties of this compound, several hypothetical applications can be envisioned.

One plausible application is in the synthesis of functional tags for mass spectrometry . Pyridinium salts are known to enhance the ionization efficiency of peptides and other biomolecules, leading to improved detection in mass spectrometry analysis. 3-(3-Iodopropyl)pyridine could be reacted with a thiol-containing molecule, such as a cysteine residue in a peptide, through nucleophilic substitution of the iodide. Subsequent quaternization of the pyridine nitrogen would yield a permanently charged tag, facilitating more sensitive detection.

Another area of potential is in the creation of responsive fluorescent probes . The pyridine ring can be incorporated into a larger fluorophore system where its electronic properties can be modulated by the local environment. For instance, the lone pair of electrons on the pyridine nitrogen can influence the photophysical properties of a conjugated fluorophore. Protonation or coordination of a metal ion to the pyridine nitrogen could lead to a detectable change in the fluorescence signal, allowing for the sensing of pH or specific metal ions.

Below are illustrative tables outlining hypothetical research findings for the application of this compound in the synthesis of a functional tag and a responsive probe.

Table 1: Hypothetical Synthesis and Characterization of a Pyridinium-Based Functional Tag

| Step | Reaction | Reactants | Product | Purpose of 3-(3-Iodopropyl)pyridine |

| 1 | Conjugation | 3-(3-Iodopropyl)pyridine, Thiol-containing peptide | Peptide-S-(CH2)3-Pyridine | Introduction of the pyridine moiety via the reactive iodopropyl group. |

| 2 | Quaternization | Peptide-S-(CH2)3-Pyridine, Methyl Iodide | [Peptide-S-(CH2)3-Pyridine-CH3]+ I- | Creation of a permanently charged pyridinium tag for enhanced mass spectrometry detection. |

Table 2: Hypothetical Design of a Pyridine-Based Responsive Fluorescent Probe

| Probe Component | Chemical Moiety | Role of 3-(3-Iodopropyl)pyridine derived moiety | Sensing Mechanism |

| Fluorophore | Coumarin | Serves as a linker to the recognition site. | The pyridine nitrogen acts as a proton acceptor. |

| Recognition Site | Pyridine | The pyridine nitrogen acts as a proton acceptor. | Protonation of the pyridine nitrogen in acidic conditions alters the electronic properties of the coumarin fluorophore, leading to a change in fluorescence emission. |

| Linker | Propyl chain | The pyridine nitrogen acts as a proton acceptor. | The pyridine nitrogen acts as a proton acceptor. |

These hypothetical examples illustrate the potential of this compound as a precursor for developing advanced tools for organic synthesis and chemical biology. Further research would be necessary to validate these proposed applications and to fully explore the capabilities of this compound in the creation of novel responsive chemical probes and functional tags.

Future Prospects and Emerging Research Areas

Innovations in Synthesis and Catalysis for Iodopyridine Derivatives

The synthesis of iodopyridine derivatives is evolving beyond traditional methods, with a strong focus on efficiency, selectivity, and sustainability. A significant area of innovation lies in the development of novel catalytic systems. For instance, metal-catalyzed cross-coupling reactions are being refined to allow for the direct and regioselective introduction of iodine onto the pyridine (B92270) ring under milder conditions. guidechem.com Research is also exploring the use of less expensive and more abundant transition metals to replace palladium in these transformations, enhancing the cost-effectiveness of synthetic routes.

Another promising direction is the advancement of multicomponent reactions (MCRs). These reactions allow for the construction of complex, polysubstituted pyridine derivatives in a single step from simple precursors, offering high atom economy and reducing waste. researchgate.net The integration of the iodopropyl side chain could be envisioned within these MCR strategies, providing a rapid route to novel functionalized molecules. Furthermore, modern variations of classic reactions, such as the aromatic Finkelstein reaction, are being optimized with new ligands and copper catalysts to improve yields and substrate scope for converting bromo- or chloropyridines into their iodo-counterparts. chemicalbook.com

| Catalytic Approach | Description | Potential Advantage |

| Transition Metal Catalysis | Use of metals (e.g., Pd, Cu) to facilitate C-I bond formation and cross-coupling reactions on the pyridine ring. guidechem.comresearchgate.net | High selectivity and functional group tolerance. |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex pyridines from three or more starting materials. researchgate.netmdpi.com | High atom economy, reduced synthesis time, and minimal waste. |

| Organocatalysis | Metal-free catalytic systems for pyridine synthesis and functionalization. | Avoids toxic heavy metals, often milder reaction conditions. |

| Optimized Finkelstein Reaction | Copper(I)-catalyzed conversion of bromopyridines to iodopyridines using specific ligands. chemicalbook.com | Efficient route to iodinated heterocycles from more accessible precursors. |

Interdisciplinary Research with Material Science and Nanotechnology

The unique electronic and structural properties of the pyridine ring make its derivatives, including iodopyridines, attractive candidates for applications in material science and nanotechnology. Iodopyridines serve as crucial building blocks in the fabrication of organic semiconductors for flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com The iodine atom can be used as a handle for further functionalization or to tune the electronic properties of the final material.

In nanotechnology, iodopyridine derivatives are being explored for the creation of functionalized materials and coordination polymers. chemimpex.comrsc.org The pyridine nitrogen can coordinate with metal centers to form structured frameworks, and the iodo-substituent offers a site for post-synthetic modification. Recent advanced imaging techniques have even utilized the European XFEL, the world's largest X-ray laser, to capture atomic-resolution snapshots of gas-phase iodopyridine molecules. nanotechnologyworld.orgsciencedaily.com This "Coulomb explosion" imaging method, which reconstructs the molecular image from its fragments after being exploded by the X-ray pulse, pushes the boundaries of molecular visualization and could provide unprecedented insights into the behavior of these molecules on surfaces and within nanomaterials. nanotechnologyworld.orgsciencedaily.com

| Application Area | Role of Iodopyridine Derivative | Example |

| Organic Electronics | Building block for organic semiconductors. chemimpex.com | Organic Light-Emitting Diodes (OLEDs). chemimpex.com |

| Coordination Polymers | Ligand to link metal centers, forming 1D or 2D frameworks. rsc.org | Cobalt(II) polymers with tunable magnetic properties. rsc.org |

| Functionalized Materials | Intermediate for creating materials with specific properties. chemimpex.com | Development of novel catalysts and fluorescent probes. guidechem.com |

| Advanced Imaging | Subject molecule for ultra-high-resolution imaging techniques. nanotechnologyworld.org | Coulomb explosion imaging with X-ray free-electron lasers. sciencedaily.com |

Advancements in Automated and High-Throughput Synthetic Approaches

The demand for rapid synthesis and screening of new chemical entities in fields like medicinal chemistry has spurred the development of automated and high-throughput experimentation (HTE). acs.orgyoutube.com These technologies are being increasingly applied to the synthesis of pyridine derivatives. Automated synthesis platforms, often utilizing flow chemistry, can perform multi-step syntheses of functionalized pyridines with minimal manual intervention. researchgate.netuchicago.edu This allows for the rapid generation of compound libraries for biological screening or materials testing.

HTE involves running hundreds of reactions in parallel on a microscale to quickly screen different catalysts, reagents, and conditions to find the optimal parameters for a specific transformation. acs.orgyoutube.com This approach is particularly valuable for challenging reactions, such as the late-stage functionalization of complex molecules containing a pyridine core. For a molecule like 3-(3-Iodopropyl)pyridine (B13327968) Hydrochloride, HTE could be used to rapidly identify the best conditions for coupling reactions at the iodine-bearing carbon, accelerating the discovery of new derivatives with desired properties. acs.org

Deeper Mechanistic Understanding of Iodopropyl Reactivity

The reactivity of 3-(3-Iodopropyl)pyridine Hydrochloride is dominated by the chemistry of the carbon-iodine bond and the influence of the pyridinium (B92312) salt. The C-I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org Future research will focus on a more profound quantitative and predictive understanding of this reactivity.

Comparative Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) | Implication |

|---|---|---|

| C-F | ~115 | Very strong, F is a poor leaving group. |

| C-Cl | ~83.7 | Strong, Cl is a moderate leaving group. |

| C-Br | ~72.1 | Weaker, Br is a good leaving group. |

Understanding the fundamental reaction mechanisms—such as nucleophilic attack, dissociation, and proton transfer—is key to controlling reaction outcomes. youtube.comyoutube.com For the iodopropyl group, this involves studying the kinetics and thermodynamics of its displacement by various nucleophiles. The presence of the pyridine ring, especially when protonated to form a pyridinium salt, can influence the reaction rate through electronic effects. The positively charged pyridinium nitrogen can exert an electron-withdrawing inductive effect, potentially influencing the electrophilicity of the propyl chain carbons. researchgate.netmdpi.com Advanced computational modeling and in-situ reaction monitoring techniques will be instrumental in mapping the reaction pathways, identifying transient intermediates, and clarifying the role of the pyridinium moiety in modulating the reactivity of the iodopropyl group. researchgate.net

Exploration of New Application Domains in Chemical Sciences

While functionalized pyridines are well-established in pharmaceuticals and agrochemicals, the unique properties of organoiodine compounds open doors to new applications. wikipedia.orglifechemicals.com The field of hypervalent organoiodine chemistry, where iodine exists in a higher oxidation state, has produced a range of versatile and environmentally benign oxidizing reagents. nih.govwikipedia.orgmanac-inc.co.jp There is potential to develop derivatives of 3-(3-Iodopropyl)pyridine that can act as precursors to novel hypervalent iodine reagents, where the pyridine moiety could tune the reagent's solubility, stability, or reactivity.

The lability of the C-I bond also makes organoiodine compounds valuable intermediates in complex organic synthesis. wikipedia.org this compound can serve as a versatile building block for constructing more elaborate molecules through reactions like Negishi, Suzuki, or Sonogashira cross-coupling, after appropriate modification. guidechem.comnih.gov Furthermore, given that polyiodinated compounds are used as X-ray contrast agents due to the high atomic weight of iodine, there is a speculative possibility of exploring functionalized iodopyridines in the development of targeted imaging agents, where the pyridine group could be tailored for specific biological interactions. wikipedia.org

Q & A

Basic: How can researchers optimize the synthesis of 3-(3-Iodopropyl)pyridine Hydrochloride to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves:

- Stepwise functionalization : Begin with pyridine ring chloromethylation, followed by iodopropylation (e.g., using NaI in acetone under reflux) to minimize side reactions .

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt.

- Yield enhancement : Use inert atmospheres (N₂/Ar) to prevent oxidative degradation of the iodopropyl group. Monitor reaction progress via TLC or HPLC.

Critical Data:

| Parameter | Typical Range | Reference Technique |

|---|---|---|

| Reaction Temperature | 60–80°C | Reflux conditions |

| Purity (HPLC) | ≥95% | UV detection at 254 nm |

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and iodopropyl chain (δ 1.5–3.0 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm the hydrochloride salt formation .

- Purity assessment :

- Elemental analysis : Verify stoichiometry (e.g., C:H:N:Cl:I ratios) .

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodecomposition of the iodopropyl group .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

Advanced: What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Sₙ2 mechanisms : The iodopropyl group acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF/DMSO) .

- Steric effects : Bulkier nucleophiles may require elevated temperatures (80–100°C) to overcome steric hindrance from the pyridine ring .

- Competing pathways : Monitor for elimination (E2) byproducts using GC-MS, particularly under high-base conditions .

Data Contradiction Analysis:

- Discrepancies in reported reaction rates may arise from solvent polarity (e.g., DMSO vs. acetone) or counterion effects (Cl⁻ vs. other anions) .

Advanced: How does the iodopropyl group influence binding affinity in receptor interaction studies?

Methodological Answer:

- Hydrophobic interactions : The iodopropyl chain enhances lipophilicity, improving membrane permeability in cellular assays .

- Halogen bonding : The iodine atom participates in non-covalent interactions with electron-rich residues (e.g., tyrosine, histidine) in enzyme active sites .

- Experimental validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Molecular docking : Simulate binding poses using software like AutoDock Vina, correlating with IC50 values from enzymatic assays .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source analysis : Verify compound purity (≥98% by HPLC) and salt form (hydrochloride vs. free base) across studies .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to reduce inter-lab variability.

- Meta-analysis : Use tools like RevMan to statistically reconcile data from multiple studies, focusing on effect size and confidence intervals .

Key Factors Causing Discrepancies:

| Factor | Impact Example |

|---|---|

| Impurity profiles | Byproducts inhibiting non-target enzymes |

| Solvent choice | DMSO altering cell viability thresholds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.